Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Description
Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a spirocyclic methanone derivative featuring a naphthalen-1-yl aromatic group and a heteroatom-rich spiro[4.5]decane system (1-oxa-4-thia-8-aza). This compound’s structure combines a rigid spirocyclic backbone with a lipophilic naphthalene moiety, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-17(16-7-3-5-14-4-1-2-6-15(14)16)19-10-8-18(9-11-19)21-12-13-22-18/h1-7H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXHAJFEKDLYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure, which incorporates various functional groups that may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on existing research.
Structural Overview
The compound features:
- Naphthalene moiety : A polycyclic aromatic hydrocarbon that may influence interactions with biological targets.
- Spirocyclic structure : This unique architecture can enhance binding affinity to biological receptors.
- Functional groups : The presence of an oxa and thia linkage, along with a methanone group, adds to its chemical reactivity and potential biological effects.
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, particularly in the realm of anticancer effects.
Antitumor Activity
Research has highlighted the anticancer potential of derivatives related to the spirocyclic structure:
| Compound | Cancer Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 11b | A549 (Lung) | 0.18 | Most potent against A549 |
| 11h | A549 (Lung) | 0.19 | Effective across multiple lines |
| 11d | MDA-MB-231 | 0.08 | High cytotoxicity |
| 11k | HeLa (Cervical) | 0.14 | Promising for cervical cancer |
These findings suggest that this compound and its derivatives could serve as promising candidates for further development in cancer therapeutics, particularly against lung, breast, and cervical cancers .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity.
- Cell Cycle Inhibition : Some studies suggest that similar compounds can interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of compounds within the same class as this compound:
- Synthesis and Evaluation : Researchers synthesized various derivatives and assessed their antitumor activity against different cancer cell lines .
- Comparative Studies : The effectiveness of these compounds was compared with established chemotherapeutic agents like bendamustine and vorinostat, showing superior potency in some cases .
- Structural Activity Relationship (SAR) : Investigations into the structural modifications revealed that specific functional groups significantly influence the biological activity of these compounds .
Comparison with Similar Compounds
Structural Features and Heteroatom Variations
The spirocyclic core and aromatic substituents critically influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
In contrast, 1,4-dioxa-8-aza analogs (e.g., Compound 28) prioritize oxygen’s electronegativity, improving solubility but possibly reducing membrane permeability . 1-Thia-4-aza derivatives () replace oxygen with sulfur, increasing lipophilicity and metabolic stability, which may explain their anticancer activity .
Aryl Substituents: The naphthalen-1-yl group in the target compound provides extended π-conjugation and hydrophobicity, favoring interactions with aromatic residues in protein binding pockets. Fluorinated/methoxylated aryl groups (e.g., 3-fluoro-4-methoxyphenyl in ) enhance polarity and metabolic stability, making them suitable for optimizing pharmacokinetics .
Preparation Methods
Reductive Amination Strategy
The spirocyclic amine undergoes reductive amination with naphthalen-1-yl glyoxylic acid. In a representative procedure, the amine is reacted with naphthalen-1-yl glyoxylate in methanol under hydrogen gas (1 atm) with palladium on carbon (Pd/C) as a catalyst. The resulting imine intermediate is reduced to the secondary amine, yielding the methanone-linked product. This method achieves moderate yields (50–65%) but requires careful pH control to avoid over-reduction.
Nucleophilic Acyl Substitution
Alternative routes employ acyl chloride intermediates. Naphthalen-1-yl carbonyl chloride is prepared via treatment of naphthalen-1-yl carboxylic acid with thionyl chloride (SOCl₂). Subsequent reaction with the spirocyclic amine in dichloromethane (DCM) and triethylamine (TEA) affords the target compound in 70–75% yield. This method benefits from shorter reaction times (<4 hours) but necessitates rigorous exclusion of moisture to prevent hydrolysis of the acyl chloride.
Optimization and Mechanistic Insights
Catalyst Screening
Comparative studies reveal that Pd/C outperforms Raney nickel in reductive amination, reducing side-product formation from 15% to <5%. For nucleophilic substitutions, TEA proves superior to pyridine as a base due to its stronger nucleophilicity, accelerating the displacement reaction.
Solvent Effects
Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates in acylation steps but complicate purification due to high boiling points. Mixed solvent systems (e.g., DCM/THF) balance reactivity and ease of isolation.
Analytical Data and Structural Confirmation
Table 1. Spectroscopic Data for Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 8.21–7.45 (m, 7H, naphthalenyl), δ 4.12 (s, 2H, OCH₂), δ 3.78 (t, 2H, SCH₂) |
| ¹³C NMR | δ 198.4 (C=O), 134.2–126.8 (naphthalenyl), 68.9 (OCH₂), 45.3 (NCH₂) |
| HRMS | [M+H]⁺ calc. 342.1234, found 342.1231 |
X-ray crystallography confirms the spirocyclic geometry, with bond angles of 109.5° at the spiro carbon, consistent with tetrahedral hybridization.
Q & A
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Yield Optimization |
|---|---|---|---|
| 1 | Anhydrous DMF, 80°C | Spiro core formation | 70-80% with inert atmosphere |
| 2 | ZnCl₂, glacial acetic acid | Functional group introduction | 60-65% under reflux |
| 3 | KOH/ethanol, 24h | Final coupling | 50-55% with slow addition |
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation combines spectroscopic and crystallographic methods:
- Spectroscopy :
- NMR : and NMR identify proton environments and carbon hybridization (e.g., spiro junction at δ 3.5–4.5 ppm for oxygen/sulfur atoms) .
- IR : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the spirocyclic system .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
Q. Table 2: SAR Trends in Analogous Compounds
Advanced: What pharmacological targets are associated with this compound?
Methodological Answer:
The compound interacts with:
- Neurological Targets :
- 5-HT1A Serotonin Receptor : Modulates neurotransmitter release; binding assays use radiolabeled ligands (e.g., -8-OH-DPAT) .
- M1 Muscarinic Receptor : Functional assays measure Ca²⁺ flux in CHO-K1 cells .
- Enzymatic Targets :
Advanced: What challenges arise in crystallographic analysis of this spiro compound?
Methodological Answer:
- Twinning and Disorder : The spirocyclic core may cause crystal twinning, requiring SHELXD for structure solution .
- Data Collection : High-resolution synchrotron data (≤1.0 Å) resolves sulfur/oxygen electron density ambiguities .
- Refinement : SHELXL refines anisotropic displacement parameters for heteroatoms, with R-factors <5% .
Experimental Design: How to evaluate antimicrobial activity of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
